The 5-beta-reduced isomer of ANDROSTERONE. Etiocholanolone is a major metabolite of TESTOSTERONE and ANDROSTENEDIONE in many mammalian species including humans. It is excreted in the URINE.
Epiandrosterone
CAS No.: 481-29-8
VCID: VC21337943
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Epiandrosterone, also known as 5α-androstan-3β-ol-17-one, is a naturally occurring steroid hormone that is a metabolite of the androgenic hormone testosterone. It is structurally related to androsterone, differing only in the orientation of the hydroxyl group at the 3-position of the steroid nucleus. Epiandrosterone has been studied for its potential biological activities, including its role as a marker for testosterone use and its anticancer properties. Neurological EffectsWhile epiandrosterone itself is not primarily known for neurological effects, its structural analog androsterone acts as a positive allosteric modulator of GABA_A receptors, which can influence neurological functions such as seizure susceptibility . Anticancer Activity Data
The data indicates that compound 3a, derived from epiandrosterone, exhibits superior anticancer activity compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) . Detection of Testosterone Use
Epiandrosterone is not ideal for detecting low-dose testosterone administration but shows responsiveness to higher doses without extending the detection window significantly . |
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CAS No. | 481-29-8 | |||||||||||||||||||||||||||||
Product Name | Epiandrosterone | |||||||||||||||||||||||||||||
Molecular Formula | C19H30O2 | |||||||||||||||||||||||||||||
Molecular Weight | 290.4 g/mol | |||||||||||||||||||||||||||||
IUPAC Name | 3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |||||||||||||||||||||||||||||
Standard InChIKey | QGXBDMJGAMFCBF-UHFFFAOYSA-N | |||||||||||||||||||||||||||||
Isomeric SMILES | C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |||||||||||||||||||||||||||||
SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |||||||||||||||||||||||||||||
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |||||||||||||||||||||||||||||
Melting Point | 181.5 °C | |||||||||||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||||||||||
Solubility | 0.0202 mg/mL at 23 °C | |||||||||||||||||||||||||||||
Synonyms | 3 alpha Hydroxy 5 alpha Androstan 17 One 3-alpha-Hydroxy-5-alpha-Androstan-17-One 5 alpha Androstan 3 alpha ol 17 one 5 alpha-Androstan-3 alpha-ol-17-one Androsterone Epiandrosterone |
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Reference | Marchand, M., et al., Eur. J. Biochem., 184, 455 | |||||||||||||||||||||||||||||
PubChem Compound | 225 | |||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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